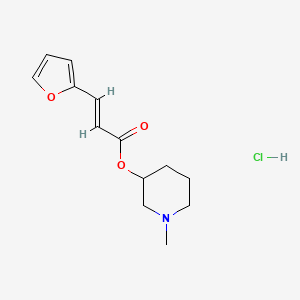
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride, also known as MFAH, is a chemical compound that has gained significant attention in scientific research. MFAH is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase activity by MFAH has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to have potent inhibitory activity against acetylcholinesterase. It has also been shown to have good selectivity for acetylcholinesterase over butyrylcholinesterase, another enzyme that breaks down acetylcholine. 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride in lab experiments is its potent inhibitory activity against acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function. However, one limitation of using 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of lab animals.
Future Directions
There are several future directions for research on 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interactions with other enzymes and neurotransmitters. Finally, further research is needed to optimize the dosing and administration of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride to maximize its therapeutic potential while minimizing toxicity.
Synthesis Methods
The synthesis of 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride involves the reaction of 3-(2-furyl)acrylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
Scientific Research Applications
1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of beta-amyloid plaques and neurofibrillary tangles in the brain. The inhibition of acetylcholinesterase activity by 1-methyl-3-piperidinyl 3-(2-furyl)acrylate hydrochloride has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in Alzheimer's patients.
properties
IUPAC Name |
(1-methylpiperidin-3-yl) (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-14-8-2-4-12(10-14)17-13(15)7-6-11-5-3-9-16-11;/h3,5-7,9,12H,2,4,8,10H2,1H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWOJMQQNLCLRD-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OC(=O)C=CC2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC(C1)OC(=O)/C=C/C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(3,5-dimethyl-1-adamantyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5314857.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5314879.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![1-(2,3-dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B5314891.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)
![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)

![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)